
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene is an organic compound characterized by the presence of a chlorobenzene ring substituted with a buta-1,3-diyn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene typically involves the coupling of a chlorobenzene derivative with a buta-1,3-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-chloroiodobenzene with buta-1,3-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide, with triethylamine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoyl derivatives.
Reduction: Formation of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene or 1-(Buta-1-en-1-yl)-4-chlorobenzene.
Substitution: Formation of 4-substituted buta-1,3-diyn-1-yl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the buta-1,3-diyn-1-yl group, which can participate in various addition and substitution reactions. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Buta-1,3-diyn-1-yl)-4-fluorobenzene
- 1-(Buta-1,3-diyn-1-yl)-4-bromobenzene
- 1-(Buta-1,3-diyn-1-yl)-4-iodobenzene
Uniqueness
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its fluorine, bromine, and iodine analogs
Eigenschaften
Molekularformel |
C10H5Cl |
|---|---|
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
1-buta-1,3-diynyl-4-chlorobenzene |
InChI |
InChI=1S/C10H5Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H |
InChI-Schlüssel |
KSHYVBAPJPABTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B12961632.png)
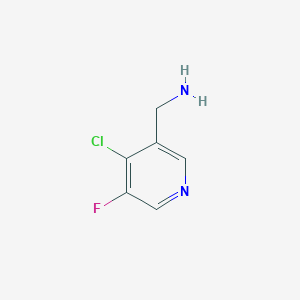

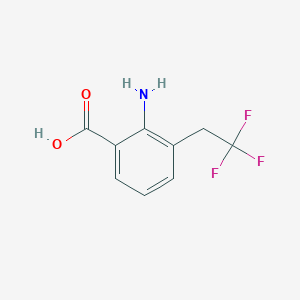

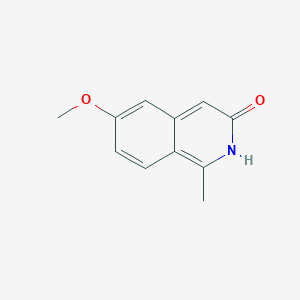
![2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12961660.png)

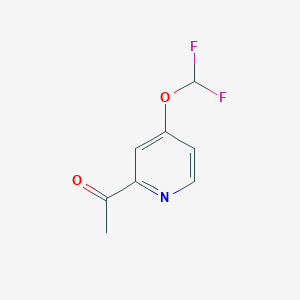
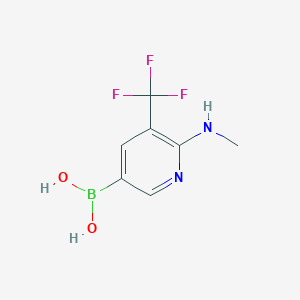



![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
